14|A/|A-Vindeburnol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

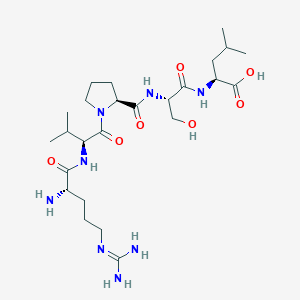

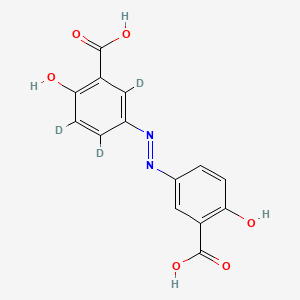

14|A/|A-Vindeburnol is a synthetic molecule derived from the eburnamine-vincamine alkaloid group. It has garnered significant interest due to its neuropsychopharmacological and antidepressant-like effects . This compound is known for its complex structure and stereoselective synthesis, making it a subject of extensive research in the fields of chemistry and pharmacology.

Métodos De Preparación

The synthesis of 14|A/|A-Vindeburnol involves several key steps. One notable method is the stereoselective total synthesis, which includes the utilization of Baeyer–Villiger oxidation to install different types of lactone substrates. This is followed by a sequence of aminolysis, aldimine condensation, and acyl-Pictet–Spengler reactions to deliver the crucial trans-fused indoloquinolizidine scaffold with high-level diastereocontrol . Another method involves starting from (−)-acetoxyglutarimide, leading to the enantioselective multistep synthesis of this compound via a common hydroxyl-lactam intermediate .

Análisis De Reacciones Químicas

14|A/|A-Vindeburnol undergoes various chemical reactions, including:

Oxidation: Utilization of Baeyer–Villiger oxidation to install lactone substrates.

Aminolysis: Reaction with amines to form amides.

Aldimine Condensation: Formation of aldimines through condensation reactions.

Acyl-Pictet–Spengler Reaction: Formation of indoloquinolizidine scaffold.

Common reagents used in these reactions include BnBr, DIPEA, and various solvents like tetrahydrofuran and dichloromethane . The major products formed from these reactions are the trans-fused indoloquinolizidine scaffold and its epimers .

Aplicaciones Científicas De Investigación

14|A/|A-Vindeburnol has a wide range of scientific research applications:

Mecanismo De Acción

The mechanism by which 14|A/|A-Vindeburnol exerts its effects involves interaction with beta-adrenergic receptors (βARs), leading to an increase in intracellular levels of cAMP. This initiates a cascade of events, including suppression of inflammatory transcription factor activities and induction of gene expression mediated through the CREB transcription factor . These changes contribute to its neuroprotective and anti-inflammatory effects.

Comparación Con Compuestos Similares

14|A/|A-Vindeburnol is unique due to its specific stereoselective synthesis and neuropsychopharmacological effects. Similar compounds include:

Desethyleburnamonine: Another compound derived from the eburnamine-vincamine alkaloid group, known for its neuroprotective properties.

3-Epitacamonine: Shares a similar synthetic route and structural features.

Vindeburnol Epimers: (±)-16-epi-vindeburnol, which is synthesized through similar methods but differs in stereochemistry.

These compounds highlight the uniqueness of this compound in terms of its synthesis and pharmacological effects.

Propiedades

Fórmula molecular |

C17H20N2O |

|---|---|

Peso molecular |

268.35 g/mol |

Nombre IUPAC |

(15R,19S)-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,8(18)-tetraen-17-ol |

InChI |

InChI=1S/C17H20N2O/c20-15-10-11-4-3-8-18-9-7-13-12-5-1-2-6-14(12)19(15)17(13)16(11)18/h1-2,5-6,11,15-16,20H,3-4,7-10H2/t11-,15?,16+/m1/s1 |

Clave InChI |

KOIGYXJOGRVNIS-KAVGXYGMSA-N |

SMILES isomérico |

C1C[C@@H]2CC(N3C4=CC=CC=C4C5=C3[C@H]2N(C1)CC5)O |

SMILES canónico |

C1CC2CC(N3C4=CC=CC=C4C5=C3C2N(C1)CC5)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![14-Chloro-5-(2-methoxypyridin-3-yl)-4-methyl-8-oxa-2,5,6,12,13,17,18-heptazatetracyclo[10.5.2.03,7.015,19]nonadeca-1(17),3,6,13,15,18-hexaene](/img/structure/B12375054.png)

![5-chloranyl-3-[(3-chlorophenyl)methyl]-~{N}-methyl-2~{H}-pyrazolo[4,3-d]pyrimidin-7-amine](/img/structure/B12375072.png)

![5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[[(E)-4-[6-[9-(1-methylpyrazol-4-yl)-2-oxobenzo[h][1,6]naphthyridin-1-yl]-2,3-dihydroindol-1-yl]-4-oxobut-2-enyl]amino]ethoxy]ethoxy]ethoxy]ethyl]pentanamide](/img/structure/B12375086.png)